7-methyl-4-oxo-4H-chromene-3-carbaldehyde

Description

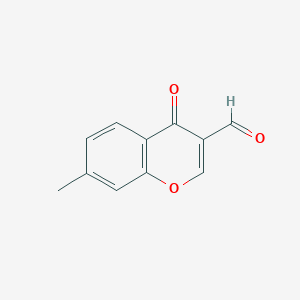

7-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a chromone derivative characterized by a methyl group at position 7, a ketone at position 4, and an aldehyde at position 2. Its molecular structure (C₁₁H₈O₃) confers distinct physicochemical properties, including a melting point of 181–183 °C and spectral features such as:

- ¹H NMR (CDCl₃): δ 10.31 (aldehyde proton), 8.44 (aromatic proton), 2.45 (methyl group) .

- ¹³C NMR (CDCl₃): δ 188.8 (aldehyde), 175.9 (ketone), 22.0 (methyl) . This compound serves as a key intermediate in synthetic chemistry, exemplified by its use in generating chromone-indenone-fused cyclopentadienylides with an 80% yield .

Properties

IUPAC Name |

7-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7-2-3-9-10(4-7)14-6-8(5-12)11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGHZEZHBKSGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446391 | |

| Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40682-97-1 | |

| Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-oxo-4H-chromene-3-carbaldehyde and malononitrile or cyanoacetates in the presence of a base such as piperidine . The reaction proceeds under mild conditions, often in an ethanol-water mixture, making it environmentally friendly.

Industrial Production Methods: The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The chromene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: 7-methyl-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 7-methyl-4-oxo-4H-chromene-3-methanol.

Substitution: Various substituted chromenes depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chromene core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

- Structure : Chlorine at position 7 (C₁₀H₅ClO₃).

- Crystal Packing : Forms C–H···O hydrogen-bonded tetramers without significant Cl···O interactions, unlike dichloro analogs .

- Applications : Studied for halogen bonding in drug design due to its structural similarity to bioactive chromones .

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

- Structure : Bromine at position 7 (C₁₀H₅BrO₃).

- Properties : Higher molecular weight (263.05 g/mol) compared to the methyl derivative; used in crystallography to study halogen interactions .

6,7-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Methyl- and Hydroxy-Substituted Derivatives

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

- Structure : Methyl at position 6 (C₁₁H₈O₃).

- Synthesis : 94% yield via Vilsmeier-Haack reaction; δ 10.25 (aldehyde) in ¹H NMR .

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Oxime

- Structure: Hydroxy and methyl groups at positions 7 and 4, respectively (C₁₂H₁₁NO₄).

Methoxy- and Bromo-Substituted Derivatives

6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Comparative Analysis Table

Key Findings

- Substituent Effects :

- Bioactivity : Hydroxy and oxime derivatives show promise in disease management (e.g., anti-diabetic activity) , whereas halogenated analogs are explored for targeted drug design .

Biological Activity

7-Methyl-4-oxo-4H-chromene-3-carbaldehyde, a chromone derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chromone skeleton with a methyl group at the 7-position, an oxo group at the 4-position, and an aldehyde group at the 3-position. Its structural characteristics contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Experimental Condition | Cytokine Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS Only | 1200 |

| LPS + Compound (50 µM) | 300 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways, reducing cytokine production.

- Cell Signaling Modulation: It modulates key signaling pathways related to cell proliferation and apoptosis, particularly through the MAPK and PI3K/Akt pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.